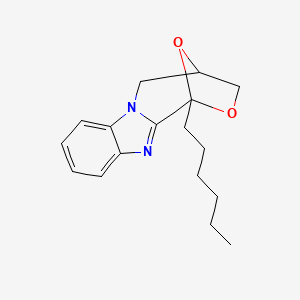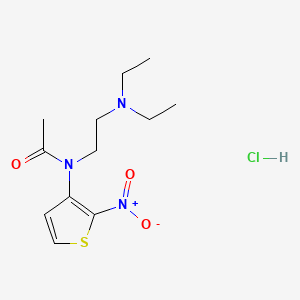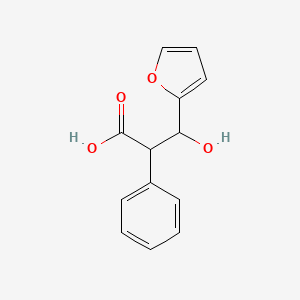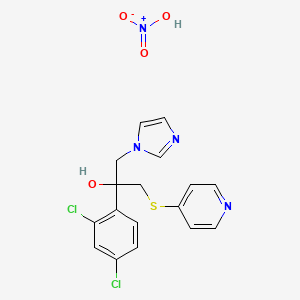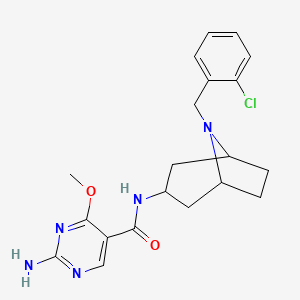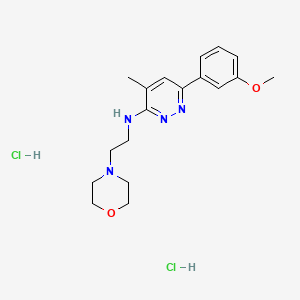
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a morpholineethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions such as the presence of a base like DBU and the use of protecting groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 1-(3-Chlorophenyl)piperazine (mCPP)
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazine ring with a methoxyphenyl group and a morpholineethanamine moiety sets it apart from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects .
Properties
CAS No. |
118269-94-6 |
|---|---|
Molecular Formula |
C18H26Cl2N4O2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O2.2ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)20-21-18(14)19-6-7-22-8-10-24-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H |
InChI Key |
AURJPILINFYQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


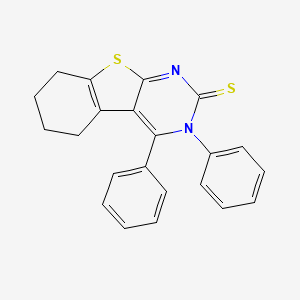
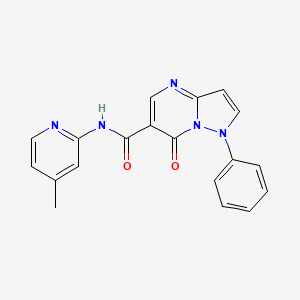


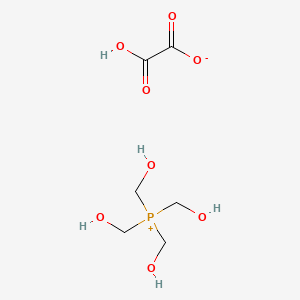
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
